O,N-去甲基曲马多

描述

Synthesis Analysis

The synthesis of compounds related to tramadol, such as O,N-didesmethyltramadol, often involves complex chemical reactions. One method for synthesizing secondary amines, which are structurally similar to O,N-didesmethyltramadol, uses N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a reagent in the Mitsunobu reaction, demonstrating the versatility of TMAD in synthesizing complex organic compounds (Tsunoda et al., 1994).

Molecular Structure Analysis

The molecular structure of O-desmethyltramadol, a closely related compound, has been thoroughly analyzed using quantum chemical and spectroscopic investigations. These studies provide insights into the electronic structure, vibrational modes, and molecular electrostatic potential surfaces, which are crucial for understanding the chemical behavior of O,N-didesmethyltramadol (Arjunan et al., 2014).

Chemical Reactions and Properties

N-Oxyl compounds, which share some structural similarities with O,N-didesmethyltramadol, are known for their roles in oxidation reactions and electrocatalytic applications. The electrochemical properties of these compounds, such as TEMPO and PINO, offer insights into the potential reactivity and applications of O,N-didesmethyltramadol in synthetic chemistry (Nutting et al., 2018).

Physical Properties Analysis

The physical properties of a compound are influenced by its molecular structure and chemical composition. While specific data on O,N-didesmethyltramadol's physical properties are not directly available, the analysis of related compounds, such as O-desmethyltramadol and its glucuronidation products, can provide indirect insights into its solubility, stability, and other physical characteristics (Lehtonen et al., 2010).

Chemical Properties Analysis

The chemical properties of O,N-didesmethyltramadol can be inferred from studies on similar compounds. For example, the reaction of methyl ketones with N,N-dimethylacetamide dimethyl acetal, leading to the synthesis of pyridines, sheds light on potential reactivity patterns and functional group transformations that could be applicable to O,N-didesmethyltramadol (Prek et al., 2015).

科学研究应用

药物研究:O,N-去甲基曲马多被用于药物研究,以扩展治疗选择并丰富治疗武器库 (Drews, 2000)。

镇痛药物研究:它是曲马多的活性代谢物,一种镇痛药物。其结构已经通过B3LYP方法进行优化,以提高疗效 (Arjunan et al., 2014)。

在IDDM发病机制中的作用:该化合物在胰岛素依赖型糖尿病(IDDM)的发病机制中起着作用 (Mandrup-Poulsen, 1996)。

在微受体相互作用中的效力:O-去甲基曲马多(M1),曲马多的主要活性代谢物,在微受体上比母药效力高200倍 (De Leo et al., 2009)。

眼科应用:它是眼科应用中的潜在治疗选择,尽管其输送受到保护眼睛的屏障的阻碍 (Urtti, 2006)。

法医毒理学:在法医毒理学中,O,N-去甲基曲马多的形成表明从用药到死亡经过的时间 (Barbera et al., 2013)。

药代动力学研究:O,N-去甲基曲马多的药代动力学和负责其生物转化的酶的鉴定已成为涉及人类肝微粒体的研究的重点 (Venkatakrishnan et al., 1998)。

作用机制

Target of Action

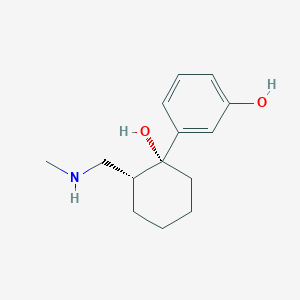

O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors , acting as an agonist . These receptors play a crucial role in pain perception, and their activation results in analgesic effects.

Mode of Action

O,N-didesmethyltramadol interacts with its primary target, the mu-opioid receptors, by binding to these receptors and activating them . This activation leads to a decrease in the perception of pain. Although it is less potent than the other active metabolite O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .

Biochemical Pathways

O,N-didesmethyltramadol is involved in the tramadol metabolism pathway . Tramadol is metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450 (mainly isoenzyme CYP2D6), and followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite O,N-didesmethyltramadol by CYP2D6 .

Pharmacokinetics

The pharmacokinetics of O,N-didesmethyltramadol are influenced by its metabolism. It is metabolized in the liver into the active metabolite via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite O,N-didesmethyltramadol by CYP2D6 . These metabolic processes impact the bioavailability of O,N-didesmethyltramadol.

Result of Action

The activation of mu-opioid receptors by O,N-didesmethyltramadol leads to a decrease in the perception of pain, providing its primary analgesic effect . This is the primary molecular and cellular effect of O,N-didesmethyltramadol’s action.

Action Environment

The action, efficacy, and stability of O,N-didesmethyltramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can enhance the effects of O,N-didesmethyltramadol, potentially leading to severe or lethal acute intoxication . Additionally, individual variations in the activity of the CYP2D6 enzyme can influence the metabolism of tramadol and its metabolites, thereby affecting the analgesic effects of O,N-didesmethyltramadol .

安全和危害

未来方向

Desmetramadol, an investigational analgesic consisting of (+) and (-) enantiomers of the tramadol metabolite O-desmethyltramadol (M1), has been shown to provide the same safety and analgesia as tramadol, but without tramadol’s metabolic liabilities and related drug-drug interactions . This suggests that desmetramadol could potentially offer expanded safety and usefulness to clinicians seeking an alternative to schedule II opioids .

属性

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932422 | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144830-18-2, 138853-73-3 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,N-Didesmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,N-DIDESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

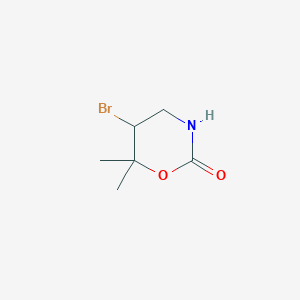

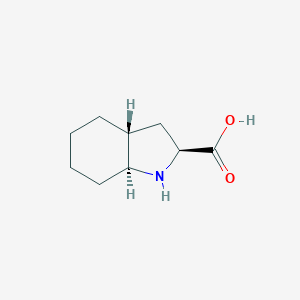

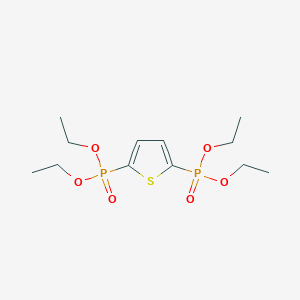

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions significant differences in the AUCs of O,N-didesmethyltramadol (M5) between men and women. What implications could these differences have?

A1: While the study [] focuses on pharmacokinetic differences and doesn't delve into specific implications, the observed difference in systemic exposure to M5 between genders suggests potential variations in its formation, elimination, or both. This highlights the importance of considering sex as a biological variable in pharmacokinetic studies and emphasizes the need for further research to understand the underlying mechanisms and potential clinical relevance of these differences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)

![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)

![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)